molecular formula C22H19FN2O5S B297800 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide

2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide

Cat. No. B297800
M. Wt: 442.5 g/mol
InChI Key: HKOKVKUKTVMEMR-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide, also known as FFA-1 agonist, is a chemical compound that has been widely studied for its potential therapeutic applications in the treatment of type 2 diabetes.

Mechanism of Action

2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist exerts its pharmacological effects by binding to and activating the free fatty acid receptor 1 (2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide), which is expressed in various tissues including pancreatic β-cells, adipose tissue, and liver. Activation of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide leads to increased insulin secretion, improved glucose uptake, and enhanced lipid metabolism, all of which contribute to the antidiabetic effects of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist.
Biochemical and Physiological Effects
2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce plasma glucose levels in preclinical models of type 2 diabetes. It also has beneficial effects on lipid metabolism, including reduced triglyceride levels and increased HDL cholesterol levels. In addition, 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist is its specificity for 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide, which minimizes off-target effects and reduces the risk of adverse events. However, the limitations of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist include its poor solubility and bioavailability, which may limit its efficacy in vivo. In addition, further studies are needed to fully elucidate the safety and efficacy of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist in humans.

Future Directions

Future research on 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist should focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. In addition, further studies are needed to fully understand the mechanism of action of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist and its potential therapeutic applications in the treatment of metabolic disorders. Finally, clinical studies are needed to evaluate the safety and efficacy of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist in humans.

Synthesis Methods

The synthesis of 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist involves the reaction of 2,4-dioxo-1,3-thiazolidine-5-carboxylic acid with allylamine to obtain 3-allyl-2,4-dioxo-1,3-thiazolidine-5-carboxylic acid. The resulting compound is then reacted with 4-fluoroaniline and 2-(4-bromomethyl-2-methoxyphenoxy)acetic acid to obtain the final product, 2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist.

Scientific Research Applications

2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide agonist has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models, making it a promising candidate for the development of novel antidiabetic drugs.

properties

Product Name

2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide

Molecular Formula

C22H19FN2O5S

Molecular Weight

442.5 g/mol

IUPAC Name

2-[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H19FN2O5S/c1-3-10-25-21(27)19(31-22(25)28)12-14-4-9-17(18(11-14)29-2)30-13-20(26)24-16-7-5-15(23)6-8-16/h3-9,11-12H,1,10,13H2,2H3,(H,24,26)/b19-12+

InChI Key

HKOKVKUKTVMEMR-XDHOZWIPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC=C)OCC(=O)NC3=CC=C(C=C3)F

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC=C)OCC(=O)NC3=CC=C(C=C3)F

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC=C)OCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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